molecular formula C10H17NO3 B014923 1-Boc-4-piperidone CAS No. 79099-07-3

1-Boc-4-piperidone

Cat. No.: B014923
CAS No.: 79099-07-3
M. Wt: 199.25 g/mol
InChI Key: ROUYFJUVMYHXFJ-UHFFFAOYSA-N
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Description

BD 1063 dihydrochloride is a potent and selective antagonist of the sigma-1 receptor. This compound is known for its high affinity and selectivity, making it a valuable tool in neuroscience research. The sigma-1 receptor is involved in various physiological processes, including modulation of ion channels, neurotransmitter release, and cell survival. BD 1063 dihydrochloride has been shown to prevent hyperlocomotion and has applications in studying the effects of sigma-1 receptor antagonism in vivo .

Mechanism of Action

Target of Action

1-Boc-4-piperidone, also known as N-Boc-4-piperidone, is a precursor used in the synthesis of synthetic drugs . The primary targets of this compound are the receptors that interact with fentanyl and its analogues . Fentanyl is a potent narcotic drug, typically 10-100 times stronger than heroin . The interaction of this compound with these receptors plays a crucial role in the potency of the resulting drugs .

Pharmacokinetics

It’s known that this compound is used as a precursor in the synthesis of synthetic drugs . Its impact on bioavailability would therefore be indirect, influencing the properties of the resulting drugs.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor for the synthesis of potent narcotic drugs . The final products, fentanyl and fentanyl analogues, are very potent narcotic drugs, typically 10-100 times stronger than heroin . Their high potency continues to result in overdose deaths in users and in inadvertent exposure of law enforcement personnel and other personnel along the distribution chain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound should be kept away from heat and sources of ignition due to its combustibility . Furthermore, international control of this substance limits its availability for illicit drug manufacture and subsequently reduces the quantity of fentanyl and fentanyl analogues manufactured illicitly from it .

Preparation Methods

Synthetic Routes and Reaction Conditions

BD 1063 dihydrochloride is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of 1-(2-(3,4-dichlorophenyl)ethyl)-4-methylpiperazine. This intermediate is then converted to its dihydrochloride salt form. The reaction conditions often involve the use of solvents such as ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of BD 1063 dihydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BD 1063 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive sites on the piperazine ring and the dichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the piperazine ring or the dichlorophenyl group .

Scientific Research Applications

BD 1063 dihydrochloride has a wide range of applications in scientific research:

    Neuroscience: It is used to study the role of sigma-1 receptors in the central nervous system, including their involvement in neuroprotection, neuroplasticity, and modulation of neurotransmitter systems.

    Pharmacology: The compound is employed in the development of new therapeutic agents targeting sigma-1 receptors for the treatment of neurological and psychiatric disorders.

    Drug Addiction Research: BD 1063 dihydrochloride is used to investigate the mechanisms underlying drug addiction and to evaluate potential treatments for substance abuse.

    Cancer Research: Studies have explored its potential role in modulating cancer cell proliferation and survival through sigma-1 receptor pathways .

Comparison with Similar Compounds

BD 1063 dihydrochloride is unique in its high selectivity for sigma-1 receptors over sigma-2 receptors and other receptor types. Similar compounds include:

BD 1063 dihydrochloride stands out due to its potency and selectivity, making it a preferred choice for research involving sigma-1 receptor antagonism.

Properties

IUPAC Name

tert-butyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYFJUVMYHXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Record name boc-4-piperidone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352875
Record name 1-Boc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79099-07-3
Record name tert-Butyl 4-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79099-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Water (250 ml) was added to 4-piperidone monohydrate hydrochloride salt (75 g) for dissolution, and 1 N aqueous solution of sodium hydroxide (1000 ml) was added thereto. To the solution, ditertiarybutylcarbonate (120 g) was added dropwise with stirring under cooling on ice, and the mixture was vigorously stirred for 6 hours at room temperature. The reaction mixture was subjected to extraction with ethyl acetate, and the extract was evaporated to dryness under reduced pressure to thereby yield a pale yellow solid. By recrystallization of the solid from hexane, N-t-butyloxycarbonyl-4-piperidone (3) (38.9 g) was obtained in the form of white needle-shaped crystals.
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120 g
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75 g
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (58.50 g) in CH2Cl2 was added Dess-Martin agent (174.10 g) in portions at 0° C. The reaction mixture was stirred for 2 h at room temperature, and quenched with water. The resulted mixture was extracted with CH2Cl2 (200 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 3:1 (v/v) PE/EA) to give the title compound as a white solid (52.00 g, 90.00%), HPLC: 97.50%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 200.5 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.42 (s, 9H), 2.78 (m, J=6.4 Hz, 2H), 3.56 (t, J=6.4 Hz, 2H), 4.28 (t, J=6.4 Hz, 2H), 4.50 (s, 2H) ppm.
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58.5 g
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Yield
90%

Synthesis routes and methods III

Procedure details

2.7 ml (20.0 mmol) of triethylamine, 1.84 g (8.45 mmol) of di-t-butyl carbonate and 30 ml of dichloromethane were added to 1.0 g (5.0 mmol) of 4-piperidone, and the resultant mixture was stirred for 19 hours. The reaction solution was diluted with water. After the extraction with dichloromethane, the organic layer was washed with 1 N aqueous hydrochloric acid solution and then with a saturated Aqueous NaCl solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 1-t-butoxycarbonyl-4-piperidone. Separately, 80 ml of tetrahydrofuran and methyl 4-(diethoxyphosphorylmethyl)benzoate were added to 241 mg (6.0 mmol) of sodium hydride under cooling with ice, and the resultant mixture was stirred for 30 minutes and then at room temperature for 30 minutes. Crude 1-t-butoxycarbonyl-4-piperidone obtained as described above was added to the mixture, and they were stirred for 20 hours. The reaction solution was diluted with water. After the extraction with ethyl acetate, the organic layer was washed with water and then with a saturated Aqueous NaCl solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was purified by the silica gel column chromatography to obtain the title compound.
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2.7 mL
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reactant
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1.84 g
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30 mL
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1 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of the above alcohol (0.79 g, 3.9 mmol) in CH2Cl2 (20 mL) was treated with molecular seives (1.95 g), N-methylmorpholine oxide (0.69 g, 5.9 mmol), and TPAP (0.14 g, 0.40 mmol). The mixture was stirred for 2 hours at room temperature and then filtered through a plug of silica gel, eluting with Et2O. The filtrate was then concentrated under reduced pressure to afford the desired 4-oxopiperidine-1-carboxylic acid tert-butyl ester (0.69 g, 89%). 1H NMR (CDCl3) δ 1.49 (s, 9H), 2.44 (t, 4H, J=7.0 Hz), 3.72 (t, 4H, J=7.0 Hz).
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0.79 g
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0.69 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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